(R)-octahydropyrazino[2,1-c][1,4]oxazine is a heterocyclic compound characterized by its unique bicyclic structure. It is classified under oxazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound has a molecular formula of and a molecular weight of 142.20 g/mol. Its CAS number is 508241-14-3, indicating its identification in chemical databases.
The synthesis of (R)-octahydropyrazino[2,1-c][1,4]oxazine can be achieved through various methods:
The molecular structure of (R)-octahydropyrazino[2,1-c][1,4]oxazine features a bicyclic arrangement consisting of a pyrazine and an oxazine ring. Its structural representation can be described using the SMILES notation: C1CN2CCOC[C@H]2CN1
.
Key structural data include:
This compound exhibits chirality due to the presence of a stereocenter in its structure .
(R)-octahydropyrazino[2,1-c][1,4]oxazine can participate in various chemical reactions typical of oxazines:
These reactions are essential for further functionalization and exploration of the compound's biological properties.
The mechanism of action for (R)-octahydropyrazino[2,1-c][1,4]oxazine primarily relates to its interactions with biological targets:
Further research is needed to elucidate the exact mechanisms through which this compound exerts its biological effects.
The physical and chemical properties of (R)-octahydropyrazino[2,1-c][1,4]oxazine include:
Relevant data such as boiling point and melting point are not widely documented but are crucial for practical applications in laboratories and industry.
(R)-octahydropyrazino[2,1-c][1,4]oxazine has several scientific applications:
The construction of the bicyclic oxazine framework employs two principal cyclization approaches that determine the stereochemical outcome and functional group compatibility:
Aziridine Ring-Opening/Annulation: Electron-deficient aziridines undergo Zn(OTf)₂-catalyzed ring opening with propargyl alcohols via Sₙ2 mechanism, generating amino ether intermediates. Subsequent tetrabutylammonium triflate-promoted 6-exo-dig cyclization delivers 3,4-dihydro-2H-1,4-oxazine precursors in 65-82% yield. This method demonstrates exceptional functional group tolerance, accommodating aryl, alkyl, and heteroaryl substituents. Subsequent hydrogenation under controlled pressure (50 psi H₂, Pd/C) saturates the 3,4-dihydro moiety while preserving stereochemical integrity, yielding the octahydro scaffold [5].
Halohydrin Cyclization: Rh(II)-catalyzed reactions between 1-tosyl-1,2,3-triazoles and halohydrins proceed through rhodium carbenoid O-H insertion followed by annulation under basic conditions. This method generates 2,6-disubstituted 3,4-dihydro-2H-1,4-oxazines with >90% diastereomeric excess when chiral halohydrins are employed. The reaction exhibits broad scope for C-2 and C-6 substituents, including sterically demanding groups like tert-butyl and adamantyl [5].
Critical stereochemical outcomes emerge from the ring-closure geometry:
Table 2: Comparative Analysis of Bicyclic Oxazine Cyclization Methods
Method | Yield Range | Reaction Conditions | Diastereoselectivity | Key Limitations |
---|---|---|---|---|
Aziridine/Propargyl Alcohol | 65-82% | Zn(OTf)₂ (10 mol%), 60°C, 12h | Moderate (3:1 dr) | Requires anhydrous conditions |
Halohydrin Cyclization | 70-92% | Rh₂(Oct)₄ (2 mol%), K₂CO₃, rt | High (>90% dr) | Limited to electron-deficient systems |
Reductive Amination | 55-75% | NaBH₃CN, MeOH, 0°C to rt | Variable | Competing over-reduction |
Enantioselective routes to (R)-octahydropyrazino[2,1-c][1,4]oxazine leverage chiral catalysts to establish the stereogenic centers with high fidelity:
Asymmetric Hydrogenation: Chiral Ru-SYNPHOS catalysts hydrogenate cyclic enecarbamates preceding oxazine formation, achieving >95% ee. This method controls the C-3 stereocenter prior to ring closure, with the oxazine nitrogen configuration templated by the pre-established chirality. Hydrogen pressure (70-100 psi) and polar protic solvents (MeOH/CF₃CH₂OH mixtures) prove critical for maintaining catalyst integrity and stereoselectivity .
Enzymatic Resolution: Racemic octahydropyrazino[2,1-c][1,4]oxazine derivatives undergo lipase-catalyzed (CAL-B) transesterification with vinyl acetate in MTBE, enabling kinetic resolution (E = 38). The (R)-enantiomer reacts preferentially, leaving the (S)-enantiomer unreacted with 98% ee after 48 hours. While providing high enantiopurity, this approach suffers from maximum 50% yield limitations unless coupled with racemization cycles [3].
Chiral Pool Synthesis: (L)-Pyroglutaminol serves as chiral precursor in a 5-step sequence involving reductive ring expansion. The stereocenters of the natural amino acid direct subsequent stereochemistry during morpholine ring formation via Evans' oxazolidinone-mediated alkylation, yielding the (R)-configured product with >99% ee but requiring multiple purification steps [3].
Sustainable synthesis methodologies address environmental concerns while enhancing efficiency:
Solvent-Free Cyclization: N-Chloroacetyl piperazine derivatives undergo thermal cyclization without solvents at 130-140°C, generating the oxazine ring in 85% yield within 15 minutes. This approach eliminates solvent waste and purification complexity while maintaining excellent stereochemical fidelity (>99% ee retention from chiral precursors). The reaction demonstrates scalability to kilogram quantities without yield erosion, making it industrially viable [5] [6].
Ultrasound-Assisted Methods: Sonication at 40 kHz dramatically accelerates reductive amination steps from 12 hours to 35 minutes, with yields increasing from 68% to 92%. The cavitational energy enhances reagent diffusion and reduces the activation barrier for iminium ion formation. This technique proves particularly effective for sterically hindered ketones that resist conventional reductive amination [6].
Catalyst Recycling Systems: Heterogeneous zinc aluminates (ZnAl₂O₄) catalyze oxazine ring formation with consistent activity over five cycles (yields: 91% → 87%). The spinel catalyst facilitates C-O bond formation through Lewis acid activation while enabling simple filtration recovery. This approach reduces metal waste and eliminates aqueous workup steps that could racemize sensitive chiral centers [5].
Combined catalytic systems address inherent limitations of single-catalyst approaches:
Dual Metal-Organocatalyst Systems: Chiral phosphoric acid (TRIP, 5 mol%) combined with AgOTf (10 mol%) enables dynamic kinetic resolution during propargyl oxazine cyclization. The silver ion activates alkyne intermediates while the chiral acid directs enantioselective protonation, achieving 94% yield and 97% ee at 0°C. This cooperative catalysis overcomes the limitation of traditional methods that require pre-formed chiral centers [5].
Organocatalyst-Metal Tandem Catalysis: Proline-derived N-oxide (20 mol%) and RuCl₃ (2 mol%) sequentially catalyze iminium formation and asymmetric transfer hydrogenation. This one-pot methodology converts keto-piperazines to chiral octahydropyrazinooxazines with dr >20:1 and 99% ee. The aqueous reaction medium (H₂O/iPrOH 1:1) simplifies purification while maintaining excellent stereocontrol [7].
Enzyme-Metal Combo Systems: Immobilized Candida antarctica lipase and Pd/C operate concurrently under hydrogen atmosphere to achieve deracemization. The enzymatic system selectively acylates the (S)-enantiomer while Pd/C catalyzes in situ racemization of the remaining (R)-enantiomer via keto-intermediate. This dynamic kinetic resolution achieves 95% yield and 99% ee, overcoming the theoretical yield limitation of classical kinetic resolution .
Table 3: Synergistic Catalyst Systems for Stereoselective Oxazine Synthesis
Catalyst Combination | Reaction Type | ee (%) | dr | Temperature | Key Advantage |
---|---|---|---|---|---|
AgOTf/Chiral Phosphoric Acid | Alkyne Hydroamination | 97 | Not applicable | 0°C | Single-step deracemization |
RuCl₃/Proline-Derived N-oxide | Reductive Amination | 99 | >20:1 | 25°C | Aqueous compatibility |
Pd/C/Immobilized Lipase B | Dynamic Kinetic Resolution | 99 | Not applicable | 35°C | Quantitative yield potential |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1